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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SHP099, a

potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein

tyrosine phosphatase 2), in the context of acute myeloid leukemia (AML) research. These

guidelines are intended to assist in the design and execution of preclinical studies to evaluate

the efficacy and mechanism of action of SHP099 in AML models.

Introduction
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal

transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] In acute myeloid

leukemia (AML), particularly in subtypes driven by activating mutations in RTKs such as FLT3

(FMS-like tyrosine kinase 3), SHP2 is a crucial component of the oncogenic signaling cascade,

primarily through the RAS-ERK pathway, promoting cell proliferation and survival.[1][3][4]

SHP099 is a first-in-class allosteric inhibitor that stabilizes SHP2 in its inactive conformation,

thereby blocking its signaling function.[3][5] Preclinical studies have demonstrated the potential

of SHP099 as a therapeutic agent in various AML subtypes, both as a monotherapy and in

combination with other targeted agents.[6][7]

Mechanism of Action
SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2,

and the protein tyrosine phosphatase (PTP) domains of SHP2.[3][8] This binding locks SHP2 in
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an autoinhibited conformation, preventing its interaction with upstream activators and

downstream substrates, ultimately leading to the suppression of the RAS-ERK signaling

pathway.[3][4][5]
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Caption: SHP099 Mechanism of Action in AML.
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Data Presentation
In Vitro Efficacy of SHP099 in AML Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

SHP099 in various AML cell lines, demonstrating its potent anti-proliferative activity, particularly

in lines with RTK mutations.

Cell Line Genotype SHP099 IC50 (µM) Reference

MV-4-11 FLT3-ITD 0.32 ± 0.11 [8]

MOLM-13 FLT3-ITD 12 [5]

Kasumi-1 c-KIT mutation 8.5 [5]

TF-1 (Parental) 1.73 ± 0.52 [8]

TF-1/SHP2E69K SHP2 GOF Mutant 1.46 ± 0.46 [8]

TF-1/SHP2E76K SHP2 GOF Mutant Marginal Effect [8]

TF-1/SHP2D61Y SHP2 GOF Mutant Marginal Effect [8]

TF-1/SHP2A72V SHP2 GOF Mutant Marginal Effect [8]

GOF: Gain-of-Function

Synergistic Effects of SHP099 in Combination Therapies
SHP099 has shown synergistic anti-leukemic effects when combined with other targeted

inhibitors. This approach can help overcome resistance and enhance therapeutic efficacy.
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Combination Agent AML Context Observed Effect Reference

MEK Inhibitor

(Cobimetinib)

FLT3-ITD positive

AML

Prevents pERK

rebound and resistant

cell growth

[3]

FLT3 Inhibitor

(Sorafenib)

FLT3-ITD positive

AML

Decreases adaptive

ERK reactivation and

synergistically

reduces proliferation

[7][9]

BCL2 Inhibitor

(Venetoclax)

FLT3 and KIT mutant

AML

Synergistically lethal

by increasing

apoptotic dependency

on BCL2

[10][11]

Chemotherapy

(Cytarabine,

Daunorubicin)

FLT3-mutated AML

Synergistic decrease

in proliferation and

increase in apoptosis

[7]

Experimental Protocols
Cell Viability Assay
This protocol is for determining the anti-proliferative effect of SHP099 on AML cells.

Materials:

AML cell lines (e.g., MV-4-11, MOLM-13)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

SHP099 (stock solution in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

Plate reader
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Procedure:

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Prepare serial dilutions of SHP099 in complete medium from the DMSO stock. The final

DMSO concentration should not exceed 0.1%.

Add 100 µL of the SHP099 dilutions to the respective wells. Include a vehicle control (DMSO

only).

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Measure the luminescence or absorbance using a plate reader.

Calculate the percentage of viable cells relative to the vehicle control and determine the IC50

value using a non-linear regression analysis.
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Cell Viability Assay Workflow
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Caption: Workflow for Cell Viability Assay.
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Western Blot Analysis for Phospho-ERK
This protocol is to assess the effect of SHP099 on the RAS-ERK signaling pathway.

Materials:

AML cell lines

SHP099

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Transfer buffer and blotting system

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate and imaging system

Procedure:

Treat AML cells with the desired concentrations of SHP099 or vehicle control for the

specified time (e.g., 1-24 hours).

Harvest the cells and lyse them in lysis buffer.

Quantify the protein concentration of the lysates.

Denature an equal amount of protein from each sample by boiling with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Capture the signal using an imaging system and perform densitometry analysis to quantify

protein levels.

In Vivo Xenograft Model Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of SHP099 in AML

xenograft models.

Materials:

Immunocompromised mice (e.g., NSG mice)

AML cell lines (e.g., MOLM-13, MV-4-11) or patient-derived AML cells

SHP099 formulated for in vivo administration (e.g., in a suitable vehicle)

Calipers for tumor measurement (for subcutaneous models)

Flow cytometry reagents for assessing bone marrow engraftment

Procedure:

Inject AML cells intravenously or subcutaneously into immunocompromised mice.

Allow the leukemia to establish (e.g., monitor for signs of disease or wait for palpable

tumors).

Randomize the mice into treatment and control groups.
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Administer SHP099 (e.g., via oral gavage) at the predetermined dose and schedule. The

control group receives the vehicle.

Monitor the mice regularly for body weight, signs of toxicity, and tumor growth (if applicable).

At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen,

peripheral blood) for analysis.

Assess the leukemic burden by flow cytometry (e.g., percentage of human CD45+ cells in

the bone marrow) or other relevant methods.

Analyze the data for statistically significant differences between the treatment and control

groups.

Resistance Mechanisms and Combination
Strategies
Prolonged exposure to SHP099 can lead to acquired resistance in FLT3-ITD positive AML

cells.[3][4] A key mechanism of resistance involves a feedback loop where SHP2 inhibition

leads to increased FLT3 activation, which in turn phosphorylates SHP2 at tyrosine 62.[1][3][4]

This phosphorylation prevents SHP099 from binding to SHP2, thereby restoring ERK signaling.

[1][3][4]

To overcome this resistance, combination therapies are a promising approach. Combining

SHP099 with FLT3 inhibitors or MEK inhibitors can prevent the reactivation of the ERK pathway

and enhance anti-leukemic activity.[3] Furthermore, combining SHP099 with the BCL2 inhibitor

venetoclax has shown to be synergistically lethal in FLT3 and KIT mutant AML by increasing

the apoptotic dependency on BCL2.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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